molecular formula C18H23NO6 B13428722 Bis(3,4,5-trimethoxyphenyl)amine

Bis(3,4,5-trimethoxyphenyl)amine

Cat. No.: B13428722
M. Wt: 349.4 g/mol
InChI Key: AQZVXKWPDCSRAA-UHFFFAOYSA-N
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Description

Bis(3,4,5-trimethoxyphenyl)amine is a chemical compound of interest in medicinal chemistry research, characterized by the presence of two 3,4,5-trimethoxyphenyl groups. The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged and extensively researched structural scaffold in drug discovery, known for its diverse and potent biological activities . This fragment is a key structural component in several natural and synthetic compounds with significant therapeutic potential. For instance, the TMP moiety is found in well-known anticancer agents such as the microtubule-targeting compounds Podophyllotoxin, Combretastatin A-4, and Colchicine . Research indicates that this group is often incorporated into molecular designs for developing novel anti-tumor agents, as it can contribute to inhibiting tubulin polymerization, a key mechanism for stopping cancer cell proliferation . Beyond oncology, the TMP pharmacophore is also utilized in the design of compounds with antimicrobial properties. Recent studies have synthesized novel Schiff bases and quaternary ammonium compounds featuring the TMP fragment, which have demonstrated selective antibacterial activity against pathogens such as K. pneumoniae and P. aeruginosa . Furthermore, TMP-based structures have been explored for their antioxidant potential . As a building block, this compound provides researchers with a versatile intermediate for synthesizing more complex molecules, including Schiff bases and hybrid compounds, to be evaluated for a wide spectrum of biological activities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3,4,5-trimethoxyphenyl)aniline

InChI

InChI=1S/C18H23NO6/c1-20-13-7-11(8-14(21-2)17(13)24-5)19-12-9-15(22-3)18(25-6)16(10-12)23-4/h7-10,19H,1-6H3

InChI Key

AQZVXKWPDCSRAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Conceptual Framework of Diarylamines and Polyarylamines in Synthetic Chemistry

Diarylamines, characterized by a nitrogen atom connected to two aryl (aromatic ring) substituents, and their extended analogues, polyarylamines, represent a cornerstone of modern synthetic chemistry. nih.gov These structures are not merely simple organic molecules; they are considered "privileged structures" due to their frequent appearance in a vast range of functional molecules, from pharmaceuticals to advanced materials. nih.govacs.org

Diarylamines serve as versatile synthons, or building blocks, for creating more complex molecules. nih.gov Their structural rigidity, combined with the electronic properties conferred by the aryl groups, makes them ideal scaffolds for designing compounds that can interact with specific biological targets or exhibit useful photophysical properties. The development of efficient synthetic routes to access diarylamines has been a major focus of chemical research. Key methods include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and transition-metal-free approaches like nucleophilic aromatic substitution (SNAr) and the Smiles rearrangement. acs.orgnih.gov

Polyarylamines, such as those based on triphenylamine (B166846) or carbazole (B46965) cores, are crucial in materials science. researchgate.net Their ability to transport positive charge carriers (holes) makes them indispensable as hole transport layers (HTLs) in organic electronic devices, including Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. researchgate.netacs.org The performance of these devices is highly dependent on the chemical and electronic properties of the polyarylamine used. acs.org

Synthetic MethodDescriptionKey Features
Buchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine.Broad substrate scope, high efficiency, widely used in medicinal chemistry. acs.org
Nucleophilic Aromatic Substitution (SNAr)Reaction of an electron-deficient arene with a nucleophile (amine). Does not require a metal catalyst.Effective for electron-poor aromatics; utility can be limited by steric hindrance. acs.orgnih.gov
Smiles RearrangementAn intramolecular nucleophilic aromatic substitution. Recent variations allow for diarylamine synthesis from sulfinamides.Transition-metal-free, proceeds under mild conditions, can produce highly hindered diarylamines. acs.orgnih.gov
Ring-Opening DifunctionalizationA strategy involving the synthesis of amino-substituted diaryliodonium salts followed by a one-pot N-arylation and ring-opening.Creates highly functionalized diarylamines with good atom economy.

Significance of the 3,4,5 Trimethoxyphenyl Moiety in Chemical Design

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring and highly significant pharmacophore in medicinal chemistry, particularly in the development of anticancer agents. mdpi.comnih.gov This structural motif is a key feature of numerous natural and synthetic compounds that exhibit potent biological activity. Its importance is often linked to its ability to interact with the protein tubulin, disrupting the formation of microtubules essential for cell division, which can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.comtandfonline.com

The TMP moiety is a component of the well-known tubulin inhibitor colchicine (B1669291) and has been incorporated into a multitude of other molecular scaffolds to create new therapeutic candidates. mdpi.com Researchers have attached the TMP group to diverse heterocyclic systems, including thiazoles, pyrrolizines, pyridines, and chalcones, to generate potent antiproliferative agents. mdpi.comnih.govtandfonline.comnih.gov For example, chalcones bearing a TMP motif have been identified as a novel class of compounds capable of inhibiting oncogenic K-Ras signaling, a critical pathway in many cancers. nih.gov The three methoxy (B1213986) groups on the phenyl ring are crucial for this activity, influencing the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds, with biological targets. tandfonline.com

Compound ClassCore ScaffoldReported Research Focus/Activity
Thiazole Derivatives4-(3,4,5-Trimethoxyphenyl)thiazoleAntiproliferative agents, potential tubulin inhibitors. mdpi.com
Pyrrolizine DerivativesPyrrolizineMulti-target cytotoxic agents, tubulin polymerization inhibitors. nih.gov
Chalcone (B49325) DerivativesChalcone (1,3-diaryl-2-propen-1-one)Inhibition of oncogenic K-Ras signaling, anticancer properties. nih.gov
Pyridine (B92270) Derivatives3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridineTubulin polymerization inhibitors, anticancer agents. tandfonline.com

Computational Chemistry and Molecular Modeling Studies of Bis 3,4,5 Trimethoxyphenyl Amine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This technique is vital in drug design for estimating the strength of the interaction between a potential drug and its biological target.

Molecular docking simulations have been employed to predict the binding conformations of various analogues containing the 3,4,5-trimethoxyphenyl moiety. For instance, in studies of pyrrolizine derivatives bearing this group, docking analyses have revealed high binding affinities towards targets like tubulin and cyclin-dependent kinase-2 (CDK-2). nih.gov These simulations show that the 3,4,5-trimethoxyphenyl ring often plays a crucial role in anchoring the ligand within the binding pocket of the target protein. researchgate.net For example, in the case of tubulin inhibitors, this ring can occupy the same sub-cavity as the corresponding moiety in colchicine (B1669291), a well-known tubulin-binding agent. researchgate.net Similarly, docking studies of trimethoxyphenyl pyridine (B92270) derivatives as tubulin inhibitors have confirmed the importance of hydrogen bonding and hydrophobic interactions for their antitumor activity. uky.edu

In a study of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides, molecular modeling revealed that these compounds interact with the colchicine binding site of α,β-tubulin through hydrogen bonding and hydrophobic interactions. nih.gov The orientation and interactions predicted by docking are critical for understanding the structure-activity relationships of these compounds.

Beyond predicting the binding pose, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target.

For a series of pyrrolizine derivatives, molecular docking studies have calculated the binding affinities (in kcal/mol) against various cancer-related proteins, demonstrating their potential as multi-target cytotoxic agents. nih.gov Similarly, docking of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamides with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been used to identify compounds with the best interaction energies. ijrps.comresearchgate.net

Interactive Table: Binding Affinity of Selected Analogues

Compound/AnalogueTarget ProteinBinding Affinity/ActivityReference
Pyrrolizine derivatives (e.g., 16a, 16b, 16d)Tubulin, CDK-2, EGFRHigh binding affinities (docking scores) nih.gov
Trimethoxyphenyl pyridine derivative (VI)TubulinIC50 = 8.92 nM uky.edu
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides (e.g., 4e)MCF-7 cellsIC50 = 7.79 µM nih.gov
trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731)Platelet Activating Factor (PAF) ReceptorKB = 2.7 x 10-8 M mdpi.com
3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide (5a)EGFR Tyrosine KinaseGood interaction based on docking ijrps.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide a deeper understanding of molecular properties that govern their behavior.

DFT calculations have been widely used to study the electronic properties of molecules containing the trimethoxyphenyl group. These studies can optimize the molecular geometry and calculate various electronic parameters. For instance, DFT studies on 3,4,5-trimethoxyaniline (B125895) have been used to compute structural parameters and vibrational frequencies, which show good agreement with experimental data. researchgate.net

In a study of substituted diphenylamine (B1679370) antioxidants, DFT at the B3LYP level of theory was used to optimize the structures of the compounds and their complexes with Cu2+, providing insights into their antioxidant effectiveness. nih.gov DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using the B3LYP/6-31G+(d,p) basis set have been performed to evaluate its chemical reactivity parameters. nih.gov These theoretical calculations are crucial for understanding the intrinsic electronic nature of these molecules and predicting their reactivity in different chemical environments. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations are commonly used to determine the HOMO and LUMO energies and the resulting energy gap. For example, in a study of isoflavene-based Mannich bases, the HOMO-LUMO energy gaps were calculated at the B3LYP/6-311G(d,p) level to assess their chemical reactivity and bioactivity. mdpi.com Similarly, for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was found, indicating that charge transfer interactions are likely to occur within the molecule, leading to high chemical reactivity. nih.gov The effect of substituents, such as methoxy (B1213986) groups, on the HOMO-LUMO gap has also been investigated in lignin (B12514952) models, where the presence of methoxy groups was found to influence molecular stability. mdpi.com

Interactive Table: HOMO-LUMO Gap of Selected Analogues

Compound/AnalogueComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov
Isoflavene-based Mannich base (Compound 16)B3LYP/6-311G(d,p)--0.1431 mdpi.com
H-type phenolic ligninDFT--7.2413 mdpi.com
G-type phenolic ligninDFT--6.8342 mdpi.com
S-type phenolic ligninDFT--6.7321 mdpi.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences their physical properties. Crystal structure analysis, often complemented by computational techniques like Hirshfeld surface analysis, provides detailed information about these interactions.

In the crystal structure of a palladium(II) complex containing a 2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine ligand, the three-dimensional architecture is consolidated by classical N/O—H⋯O hydrogen bonds and weak C—H⋯F/N/O contacts. nih.gov Similarly, in a cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, various hydrogen bonding contacts, including N–H…O=C, N–H…OMe, and N–H…S, are observed. researchgate.net

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal. For a bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) complex, this analysis revealed the relative contributions of different contacts to the crystal packing, with H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions being the most significant. In the crystal of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol (B129727) monosolvate, molecules are linked into dimers by N—H⋯O and O—H⋯N hydrogen bonds. uky.edu These studies highlight the importance of various weak interactions in dictating the supramolecular assembly of these complex molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, researchers can identify key interactions and their relative strengths. For several analogues of Bis(3,4,5-trimethoxyphenyl)amine, this analysis has revealed the prevalence of specific types of contacts that are crucial for molecular assembly.

Other significant interactions observed in analogues include O···H/H···O, C···H/H···C, and N-H···O hydrogen bonds. taylorandfrancis.comd-nb.inforesearchgate.net The presence of the multiple methoxy groups on the phenyl rings provides numerous oxygen atoms that can act as hydrogen bond acceptors, leading to the formation of C-H···O interactions which play a vital role in stabilizing the crystal structure. nih.govnih.gov These interactions are typically visualized as red spots on the d_norm mapped Hirshfeld surface, indicating close intermolecular contacts. taylorandfrancis.comnih.gov The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions, providing a quantitative measure of their contribution to the crystal packing. d-nb.inforesearchgate.net

Table 1: Percentage Contribution of Intermolecular Contacts in Analogues
Analogue TypeH···H Contact (%)O···H/H···O Contact (%)C···H/H···C Contact (%)Other Contacts (%)Reference
Dimethylcyclohex-2-en-1-one derivative76.815.26.9O···O (1.0) taylorandfrancis.com
Ethylenediamine derivative77.53.116.0N···H (1.7) d-nb.info
Cyclohex-1-ene-1,3,5-tricarboxylate derivative40.114.511.2H···F (16.3), N···H (14.7) researchgate.net

3D-Interaction Energy Framework Analysis

To further understand the energetics of crystal packing, 3D-interaction energy framework analysis is often performed. This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. nih.gov

Pharmacokinetic Property Predictions (excluding specific clinical outcomes)

The prediction of pharmacokinetic properties is a critical step in the early stages of drug development. In silico models are widely used to estimate how a compound will be absorbed, distributed, metabolized, and excreted (ADME), as well as to assess its potential for toxicity.

Absorption, Distribution, Metabolism (ADMET) Profiling

ADMET profiling for this compound and its analogues is performed using various computational tools. These predictions help in identifying potential liabilities before a compound is synthesized and tested in vitro or in vivo.

Key predicted ADMET properties include:

Gastrointestinal (GI) Absorption: This parameter predicts how well a compound will be absorbed from the gut into the bloodstream. Compounds with the trimethoxyphenyl moiety have been predicted to have high gastrointestinal absorption.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the barrier that protects the brain. The predicted BBB penetration is an important factor for drugs targeting the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy. Predictions determine if a compound is likely to be a substrate or inhibitor of this protein.

Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Predictions for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are routinely calculated. frontiersin.org

Table 2: Predicted ADMET Properties for this compound
PropertyPredicted Value/ClassificationImplication
Gastrointestinal AbsorptionHighGood potential for oral absorption.
BBB PermeantYesLikely to cross the blood-brain barrier.
P-gp SubstrateYesMay be subject to efflux by P-glycoprotein.
CYP1A2 InhibitorNoLow potential for drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug interactions via this isoform.
CYP2D6 InhibitorYesPotential for drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug interactions via this isoform.

Note: The data in this table is based on computational predictions from various ADMET prediction tools and should be interpreted with caution.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five. numberanalytics.comdrugbank.com This rule states that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five.

Table 3: Lipinski's Rule of Five Assessment for this compound
ParameterValueRule (≤)Compliance
Molecular Weight361.4 g/mol500Yes
XLogP32.85Yes
Hydrogen Bond Donor Count15Yes
Hydrogen Bond Acceptor Count710Yes

Data sourced from PubChem CID 122360612. nih.gov

Based on these calculated properties, this compound does not violate any of Lipinski's rules, suggesting it has a favorable drug-like profile. Studies on other analogues containing the 3,4,5-trimethoxyphenyl moiety have also shown good concordance with Lipinski's rules, indicating that this scaffold can be a promising starting point for the development of new therapeutic agents. nih.gov

Applications and Biological Research Perspectives of Bis 3,4,5 Trimethoxyphenyl Amine Derivatives in Materials Science and Chemical Biology

Materials Science Applications

Derivatives of Bis(3,4,5-trimethoxyphenyl)amine, particularly its organosilane counterparts, have garnered significant interest in materials science due to their versatile chemical functionalities. These compounds serve as crucial building blocks and additives in the development of high-performance polymers, coatings, and advanced composite materials.

Amine compounds are fundamental components in polymer chemistry, most notably as curing agents or hardeners for epoxy resins. threebond.co.jppcimag.comgantrade.com The reaction between the active hydrogen atoms on the amine and the epoxy groups of the resin creates a cross-linked, three-dimensional thermoset network. threebond.co.jp This process transforms the liquid resin into a solid, rigid material with high mechanical strength, thermal stability, and chemical resistance. gantrade.comterchemicals.com

Amines are categorized based on their chemical structure (aliphatic, cycloaliphatic, or aromatic), each imparting distinct properties to the final cured product. threebond.co.jp Aromatic amines, for instance, are known to confer excellent heat and chemical resistance. threebond.co.jp Multifunctional amines are particularly significant as they lead to high crosslink densities, resulting in materials with superior thermal and chemical resistance and excellent mechanical properties. gantrade.com The versatility of amine hardeners allows for the formulation of epoxy systems with a wide range of processing characteristics and performance capabilities, unmatched by other classes of curing agents. pcimag.com While amines are broadly used in epoxy systems, the specific application of the parent compound this compound as a curing agent is less detailed in current research, which more heavily focuses on its functionalized derivatives. pcimag.comsinosil.com

A prominent derivative, Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA), is a bifunctional organosilane widely employed as a coupling agent. sinosil.com These agents are crucial for creating durable bonds between chemically dissimilar materials, such as inorganic substrates and organic polymers. sinosil.comchemicalbook.com BTMSPA's structure features two key functionalities: hydrolyzable trimethoxysilyl groups and a reactive secondary amine group. ontosight.aigelest.com The silane (B1218182) groups can react with the surface of inorganic materials like glass, metals, and ceramics, while the amine group can form covalent bonds with organic resins like epoxies and polyurethanes. ontosight.ainbinno.com This dual reactivity allows BTMSPA to form a strong, stable interface that resists moisture, heat, and mechanical stress. nbinno.com

Table 1: Physicochemical Properties of Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA)

Property Value Source(s)
Molecular Formula C₁₂H₃₁NO₆Si₂ or C₁₄H₃₃NO₆Si₂ nbinno.comottokemi.com
Molecular Weight 341.55 g/mol or 383.6 g/mol nbinno.comsigmaaldrich.com
Appearance Clear, colorless liquid nbinno.com
Density 1.04 - 1.08 g/mL at 25 °C nbinno.comsigmaaldrich.com
Boiling Point 152 °C at 4 mmHg sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.432 sigmaaldrich.comsigmaaldrich.com
CAS Number 82985-35-1 ottokemi.comsigmaaldrich.comsigmaaldrich.com

Silane-based surface treatments have emerged as a promising alternative to traditional chromate (B82759) treatments for corrosion protection on metals like steel and aluminum. chemicalbook.com BTMSPA is utilized in the formulation of these protective coatings, often in combination with other silanes such as vinyltriacetoxysilane (B1195284) (VTAS). chemicalbook.comottokemi.comchemicalbook.com The hydrophilic nature of the bis-aminosilane promotes strong bonding to metal substrates. chemicalbook.com When applied to a metal surface, the silanol (B1196071) groups of hydrolyzed BTMSPA bond with surface hydroxyls, forming a cured siloxane network that acts as a barrier. chemicalbook.comottokemi.com This coating improves adhesion for subsequent paint or polymer layers and provides effective resistance to environmental degradation and corrosion. chemicalbook.com Mixtures of BTMSPA and VTAS are particularly noted for their stability in water-based systems and their ability to deliver corrosion protection performance comparable to solvent-based silanes. chemicalbook.com

Bis[3-(trimethoxysilyl)propyl]amine serves as a silsesquioxane precursor in the synthesis of hybrid mesostructured organosilica materials. sigmaaldrich.comsilimtec.com These advanced materials are characterized by having organic functional groups incorporated directly into the silica (B1680970) framework of a mesoporous structure. rsc.orgcapes.gov.br In a typical synthesis, BTMSPA is co-condensed with other silica precursors, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), in the presence of a surfactant template. sigmaaldrich.comchemicalbook.com This "all-in-one" approach allows for the homogeneous distribution of amine functional groups throughout the channel walls of the resulting porous material. rsc.org The resulting hybrid organosilicas possess high surface areas, ordered pore structures, and a high density of functional amine sites, making them suitable for a variety of specialized applications. researchgate.netresearchgate.net

The amine groups incorporated into the framework of mesostructured organosilicas, synthesized from precursors like BTMSPA, are not merely structural components but active functional sites. ottokemi.comsigmaaldrich.comchemicalbook.com These amine-functionalized materials exhibit significant potential in catalysis and as specialized adsorbents. acs.orgmdpi.com

In catalysis, the basic amine sites can act as solid base catalysts for various chemical reactions, such as transesterification. acs.org Research has shown that amine-functionalized ordered mesoporous silica can effectively catalyze the conversion of glyceryl tributyrate with methanol (B129727) to produce methyl esters, offering an alternative to conventional homogeneous catalysts. acs.org

For absorbance applications, the amine groups provide active sites for the capture of acidic gases like CO₂ or the removal of pollutants from aqueous solutions. mdpi.com For example, amine-modified periodic mesoporous organosilicas have demonstrated high CO₂ uptake capacity. mdpi.com The high surface area and tailored pore structure of the organosilica, combined with the chemical affinity of the amine groups, make these materials highly effective sorbents. mdpi.comresearchgate.net

Table 2: Summary of Applications for BTMSPA Derivatives in Materials Science

Application Area Function of BTMSPA Derivative Resulting Improvement Source(s)
Adhesives & Sealants Adhesion Promoter / Coupling Agent Enhances bonding strength to glass, metal, and concrete; improves weatherability. ontosight.ainbinno.com
Coatings & Paints Adhesion Promoter / Crosslinker Improves adhesion to metals and plastics; enhances chemical and scratch resistance. nbinno.comulprospector.comeuropa.eu
Corrosion Protection Surface Treatment / Primer Forms a protective, corrosion-resistant film on metal substrates. chemicalbook.comottokemi.comchemicalbook.com
Composites Coupling Agent Improves fiber-matrix adhesion and interlaminar shear strength. nbinno.com
Hybrid Materials Organosilica Precursor Forms amine-functionalized mesoporous organosilicas. sigmaaldrich.comchemicalbook.comsilimtec.com
Catalysis & Sorption Functional Precursor Provides active amine sites for catalysis and adsorption of pollutants. ottokemi.comacs.orgmdpi.com

Utilization as Silane Coupling Agents (e.g., Bis[3-(trimethoxysilyl)propyl]amine)

Chemical Biology and Mechanistic Insights (Excluding Clinical Efficacy or Safety)

The trimethoxyphenyl motif is a key pharmacophore in various molecules investigated for their interactions with cellular components. Research focuses on understanding the mechanisms by which these compounds engage with specific biological targets.

Several derivatives containing the 3,4,5-trimethoxyphenyl group have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase.

One such compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a member of the phenstatin (B1242451) family, has been shown to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization. tandfonline.com This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and can trigger apoptotic pathways in cancer cell lines. tandfonline.comnih.gov

Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin (B1194345) A-4, a well-known tubulin inhibitor. These pyridine (B92270) derivatives effectively inhibit tubulin polymerization, disrupt microtubule structures within cells, and consequently cause cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.

Table 1: Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives

Compound/Series Target Mechanism Cellular Outcome
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone Tubulin Binds to colchicine site, inhibits polymerization G2/M Arrest, Apoptosis tandfonline.comnih.gov

The trimethoxyphenyl scaffold is present in various compounds studied for their ability to inhibit specific enzymes.

Myeloperoxidase (MPO), Dipeptidyl Peptidase-4 (DPP-4), and α-Glucosidase: A study investigating methylenedioxyphenyl-based amide derivatives explored their inhibitory potential against MPO, DPP-4, and α-glucosidase. Molecular docking simulations suggested that these compounds, which incorporate a trimethoxyphenyl group, have favorable binding interactions with all three enzymes, with the most favorable docking scores observed for myeloperoxidase. sci-hub.se

α-Glucosidase: This enzyme is a frequent target for inhibitors containing the trimethoxyphenyl moiety. A series of 7-hydroxy-3-(((3,4,5-trimethoxyphenyl)amino)methyl)-4H-chromen-4-one analogues were synthesized and found to display significant inhibitory activity against α-glucosidase, with IC₅₀ values substantially lower than the standard, acarbose. ijcce.ac.ir Another study on benzimidazole-endowed chalcones identified a derivative with a 3,4,5-trimethoxyphenyl substitution that demonstrated potent inhibition of both α-glucosidase and α-amylase, again surpassing the activity of acarbose. tandfonline.com Furthermore, 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have also been reported as remarkably potent α-glucosidase inhibitors, with a kinetic study indicating a competitive mode of inhibition.

Table 2: Enzyme Inhibition Data for Trimethoxyphenyl Derivatives

Compound Class Target Enzyme Key Finding
Methylenedioxyphenyl-based amides Myeloperoxidase (MPO), DPP-4, α-Glucosidase Favorable docking scores for all three enzymes, highest for MPO. sci-hub.se
Benzimidazole-endowed chalcones α-Glucosidase IC₅₀ value of 22.45 ± 0.36 µg/mL, more potent than acarbose. tandfonline.com
7-hydroxy-3-(((3,4,5-trimethoxyphenyl)amino)methyl)-4H-chromen-4-ones α-Glucosidase Displayed potent inhibition with IC₅₀ values ranging from 11.72 ± 0.08 to 85.58 μM. ijcce.ac.ir

The interaction of trimethoxyphenyl-containing molecules with various cell surface and nuclear receptors has been a focus of investigation to understand their pharmacological profiles.

Serotonergic 5-HT1A Receptors: Derivatives of 3,4,5-trimethoxycinnamic acid have been evaluated for their receptor binding capabilities. A study on a series of 3,4,5-trimethoxyphenyl acrylamides revealed high binding affinity for the serotonergic 5-HT1A receptor. tandfonline.com The affinity was observed to be dependent on the length of the aliphatic amine chain in the acrylamide (B121943) moiety. These findings highlight the importance of the trimethoxyphenyl group in guiding interactions with this specific serotonin (B10506) receptor subtype. tandfonline.com

Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARs are ligand-activated transcription factors that regulate lipid and carbohydrate metabolism. nih.govnih.gov A series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized containing a 5-(((4-bromophenyl)(3,4,5-trimethoxybenzyl)amino)methyl) group. Molecular docking studies of these compounds against the human PPARα receptor showed a significant decrease in binding free energy compared to a known agonist. This suggests that the synthetic compounds, featuring the 3,4,5-trimethoxybenzyl group, have an enhanced potential for activity at PPARα receptors. ijcce.ac.ir

Table 3: Receptor Binding Affinity of Trimethoxyphenyl Derivatives

Compound Class Target Receptor Key Finding
3,4,5-trimethoxyphenyl acrylamides Serotonergic 5-HT1A Demonstrated high binding affinity. tandfonline.com

The trimethoxyphenyl group is a structural feature in known antagonists of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor involved in inflammatory and thrombotic processes.

A potent and specific PAFR antagonist is the compound (trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, known as L-659,989. This molecule acts as a competitive antagonist at the PAF receptor. acs.org Specific binding studies using a tritiated version of L-659,989 on rabbit platelet membranes determined an equilibrium dissociation constant (K_D) of 1.60 ± 0.20 nM, indicating a high affinity for the receptor. acs.org The ability of other known PAF analogues and antagonists to displace this binding further confirmed its specific interaction at the PAF receptor. acs.org

Biochemical Activities of Derived Compounds

Derivatives of this compound have been the subject of various biochemical investigations to determine their potential as bioactive agents. These studies have primarily focused on their antioxidant, antibacterial, and antifungal properties, revealing promising activities that are closely linked to their structural features.

Antioxidant Activity Assessment (e.g., DPPH and FRAP assays)

The antioxidant potential of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the Ferric Reducing Antioxidant Power (FRAP) assays. nih.govresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.netnih.gov The FRAP assay, on the other hand, assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, indicating the electron-donating capacity of the compound. nih.govresearchgate.net

Research on derivatives containing the 3,4,5-trimethoxyphenyl moiety has demonstrated significant antioxidant activity. For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant capacity using the DPPH method. nih.gov Notably, some of these compounds exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another study on S-substituted triazolethione derivatives revealed that compound 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone possessed DPPH radical scavenging activity 1.13 times greater than ascorbic acid. nih.gov

The presence of the 3,4,5-trimethoxyphenyl group, which is a key feature of this compound, is often associated with potent antioxidant effects. This is attributed to the electron-donating nature of the methoxy (B1213986) groups, which can stabilize radical species. Chalcones bearing a 3,4,5-trimethoxyphenyl motif have also been investigated for their antioxidant properties. nih.gov

While specific FRAP assay data for this compound derivatives are not extensively detailed in the reviewed literature, the underlying principle of electron transfer in the FRAP assay suggests that compounds with strong electron-donating groups like multiple methoxy substituents would likely exhibit considerable ferric reducing power. nih.gov

Table 1: Antioxidant Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Derivatives

Compound/Derivative ClassAssayActivity MetricResultReference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPHRelative Activity~1.4x Ascorbic Acid nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPHRelative Activity~1.4x Ascorbic Acid nih.gov
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneDPPHRelative Activity1.13x Ascorbic Acid nih.gov

This table presents a selection of findings on related compounds to illustrate the potential antioxidant activity of derivatives containing the 3,4,5-trimethoxyphenyl moiety.

Antibacterial Activity Against Specific Bacterial Strains

The antibacterial potential of derivatives incorporating the 3,4,5-trimethoxyphenyl structural motif has been explored against a range of pathogenic bacteria. For instance, novel pyrrolizine derivatives bearing this moiety have been designed and evaluated for their biological activities. nih.gov

In a study on 1,3,4-oxadiazole derivatives, which share heterocyclic features with potential derivatives of this compound, compounds were tested against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The results indicated that these compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. researchgate.net

While direct antibacterial data for this compound derivatives is limited in the available literature, the activity of related compounds suggests that this class of molecules could serve as a scaffold for the development of new antibacterial agents.

Table 2: Illustrative Antibacterial Activity of Related Heterocyclic Compounds

Compound ClassBacterial StrainActivity MetricResult (µg/mL)Reference
1,3,4-Oxadiazole DerivativesEscherichia coliMIC- researchgate.net
1,3,4-Oxadiazole DerivativesBacillus subtilisMIC- researchgate.net
1,3,4-Oxadiazole DerivativesStaphylococcus aureusMIC- researchgate.net
1,3,4-Oxadiazole DerivativesPseudomonas aeruginosaMIC- researchgate.net

Note: Specific MIC values for these oxadiazole derivatives were not provided in the abstract, but significant activity was reported, particularly against E. coli. researchgate.net

Antifungal Activities of Derivatives

The antifungal properties of compounds containing the 3,4,5-trimethoxyphenyl group have been a significant area of research. A study focusing on the synthesis of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and its oxadiazole analogs revealed potent antifungal activity. nih.gov Specifically, compounds 10i and 10j from this series were able to inhibit the mycelial growth of ten different types of fungi with EC₅₀ values ranging from 2.9 to 93.3 µg/mL. nih.gov

Another investigation into novel vanillin-chalcones and their pyrazoline derivatives, which also feature methoxyphenyl groups, assessed their antifungal activity against eight fungal species. mdpi.com Furthermore, a series of novel oxime esters containing a 1,3,4-thiadiazole (B1197879) group and a 3,4,5-trimethoxyphenyl moiety were synthesized and showed weak to moderate antifungal activity. capes.gov.br

The collective findings suggest that the incorporation of the 3,4,5-trimethoxyphenyl moiety into various heterocyclic scaffolds is a promising strategy for developing new antifungal agents.

Table 3: Antifungal Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Derivatives

CompoundFungal Strain(s)Activity MetricResult (µg/mL)Reference
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (10i)10 types of fungiEC₅₀2.9 - 93.3 nih.gov
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (10j)10 types of fungiEC₅₀2.9 - 93.3 nih.gov

This table highlights the potent and broad-spectrum antifungal activity of representative compounds.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For derivatives containing the 3,4,5-trimethoxyphenyl group, several SAR studies have provided valuable insights.

In the context of antioxidant activity, the number and position of methoxy groups on the phenyl ring are critical. The 3,4,5-trimethoxy substitution pattern is a well-known pharmacophore that contributes significantly to the antioxidant potential, likely due to the enhanced electron-donating capacity and the ability to stabilize the resulting phenoxy radical. In a study of S-substituted triazolethione derivatives, the nature of the substituent on the phenyl ring also played a key role. nih.gov For instance, the replacement of a bromine atom with a chlorine atom led to a slight decrease in antioxidant activity, while a fluorine substitution resulted in a more significant drop in activity. The introduction of a hydroxyl group led to almost complete inactivation. nih.gov

Regarding antifungal activity, research on chalcones has shown that the electronic properties of the substituents influence their efficacy. mdpi.com For some series of compounds, electron-withdrawing groups at certain positions can enhance activity.

In the development of novel pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety as cytotoxic agents, SAR studies revealed that benzamide (B126) derivatives were generally more potent than their corresponding Schiff bases. nih.gov This indicates that the nature of the linker between the pyrrolizine core and the trimethoxyphenyl group is a key determinant of activity.

For bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment designed as tubulin polymerization inhibitors, preliminary SARs have been explored. nih.gov These studies help in identifying the key structural features necessary for potent antiproliferative activity.

Q & A

Q. What are the standard synthetic routes for preparing Bis(3,4,5-trimethoxyphenyl)amine and its derivatives?

this compound is typically synthesized via imine formation followed by cyclization. A common approach involves refluxing 3,4,5-trimethoxyaniline with aldehydes (e.g., thiophen-3-yl acetic acid) in ethanol to form Schiff bases, which are subsequently converted to azetidinones via Staudinger reactions . For example, [3-(tert-butyldimethylsilanyloxy)-4-methoxybenzylidene]-(3,4,5-trimethoxyphenyl)amine intermediates are desilylated to yield bioactive derivatives . Solvent selection (e.g., ethanol for imine crystallization) and purification methods (e.g., recrystallization) are critical for optimizing yields (crude yields ~79.5%) .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Assigning aromatic proton signals (e.g., δ 153–163 ppm for ArC in 13C^{13}\text{C} NMR) and verifying substituent patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirming molecular ions (e.g., HRMS (M+^++H): 476.1537 for C27_{27}H26_{26}NO5_5S derivatives) .
  • X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve crystal structures, particularly for azetidinones and related analogs .

Q. What in vitro assays are used to screen this compound derivatives for biological activity?

Initial screening focuses on multidrug resistance (MDR) reversal using P-glycoprotein (P-gp) inhibition assays. Derivatives are evaluated in cancer cell lines (e.g., Caco-2) for their ability to enhance intracellular accumulation of fluorescent substrates like rhodamine-123. Compounds with (E)-3-(3,4,5-trimethoxyphenyl)vinyl moieties and polymethylene linkers (C6–C10) show potent MDR modulation . Dose-response curves (IC50_{50}) and efflux ratio calculations are standard metrics .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address challenges in intermediate stability and purity?

Desilylation of intermediates (e.g., tert-butyldimethylsilyl-protated derivatives) requires careful control of reaction conditions (e.g., TBAF in THF) to prevent byproduct formation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization in ethanol improve purity . For air-sensitive compounds, inert atmospheres (N2_2/Ar) and low-temperature storage are recommended .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental biological data?

Discrepancies may arise from assay-specific factors (e.g., membrane permeability, off-target effects). To address this:

  • Validate computational models (e.g., molecular docking for P-gp binding) with competitive inhibition assays using verapamil as a positive control .
  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., anthracene vs. 3,4,5-trimethoxyphenyl groups) and linker lengths to correlate steric/electronic properties with activity .

Q. How can stereochemical outcomes be determined for derivatives with multiple chiral centers?

Chiral HPLC with columns like Chiralpak® IA/IB and optical rotation comparisons to literature values are standard. For example, the absolute configuration of 3,4,5-trimethoxyphenyl deprotection products is inferred via retention time alignment with known enantiomers . X-ray crystallography remains the gold standard for unambiguous stereochemical assignment .

Q. What experimental designs are used to elucidate the mechanism of action of this compound-based MDR modulators?

  • Competitive binding assays : Co-incubation with P-gp substrates (e.g., paclitaxel) to assess inhibitory potency .
  • Gene expression profiling : qRT-PCR or Western blotting to measure P-gp (ABCB1) and carbonic anhydrase XII (CA XII) levels in treated vs. untreated cells .
  • Synergism studies : Combination with chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI) using the Chou-Talalay method .

Q. How do fluorinated derivatives of this compound enhance biological activity?

Fluorination (e.g., 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethylamine) improves metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. SAR studies show CF3_3 groups at specific positions increase P-gp binding affinity by 2–3 fold compared to non-fluorinated analogs .

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